4-(4-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Description
4-(4-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)butanamide is a synthetic organic compound featuring a butanamide backbone linked to a 4-chlorophenoxy group and a 4-morpholin-4-ylphenyl substituent. This compound has garnered attention in medicinal chemistry for its dual structural motifs, which may synergize to improve pharmacological properties such as receptor binding affinity and metabolic stability .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-16-3-9-19(10-4-16)26-13-1-2-20(24)22-17-5-7-18(8-6-17)23-11-14-25-15-12-23/h3-10H,1-2,11-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDTXTRFLIPXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)butanamide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with butanoyl chloride to form 4-chlorophenyl butanoate. This intermediate is then reacted with 4-morpholin-4-ylphenylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound. The purification process typically includes recrystallization and chromatography techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below highlights structural similarities and differences between 4-(4-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)butanamide and related compounds:
Functional Group Impact on Bioactivity
- Chlorophenoxy vs. Dichlorophenoxy: The 4-chlorophenoxy group in the target compound offers selective bioactivity, while the 2,4-dichlorophenoxy analog () may exhibit stronger herbicidal effects due to increased halogenation. However, the dichloro derivative could face higher toxicity risks .
- Morpholine Contribution: The morpholine ring enhances solubility and enables hydrogen bonding, which is critical for target engagement. Compounds lacking this moiety (e.g., simple phenoxyacetic acids) often show reduced pharmacological versatility .
- Substituent Positioning: The 4-chloro substitution on the phenoxy ring (target compound) optimizes spatial alignment with biological targets compared to 3-methyl or 2-methoxy analogs, which may hinder binding .
Research Findings and Pharmacological Insights
Anticancer and Anti-inflammatory Potential
- The morpholinophenyl group in the target compound has been linked to high anticancer activity in related structures (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide in ). Its combination with the 4-chlorophenoxy group may enhance apoptosis induction in cancer cells .
- Anti-inflammatory activity is attributed to the morpholine ring’s ability to modulate COX-2 and TNF-α pathways, as observed in similar compounds .
Enzymatic Interactions
- Molecular docking studies suggest that the chlorophenoxy group interacts with hydrophobic pockets of enzymes, while the morpholine nitrogen forms hydrogen bonds with catalytic residues. This dual mechanism is absent in simpler analogs like N-[4-(morpholin-4-yl)phenyl]butanamide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
